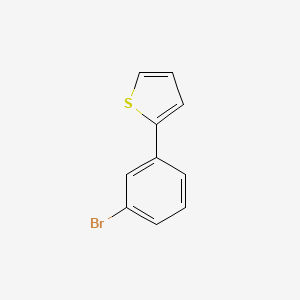

2-(3-Bromophenyl)thiophene

Description

Contextual Significance of Arylthiophenes and Brominated Heterocycles in Organic Chemistry

Arylthiophenes, a class of compounds characterized by a thiophene (B33073) ring substituted with an aryl group, are fundamental components in various fields of organic chemistry. Thiophene-based molecules are integral to the development of advanced materials, including dye-sensitized organic solar cells, light-emitting devices, and organic field-effect transistors (OFETs). mdpi.commdpi.comresearchgate.net Their utility stems from their favorable electronic properties, such as luminescence, electron transport, and redox activity. mdpi.com In the realm of medicinal chemistry, arylthiophene derivatives have demonstrated a broad spectrum of biological activities, including antitumor, analgesic, anti-inflammatory, and antibacterial properties. mdpi.comacs.orgencyclopedia.pub

Brominated heterocycles are also of paramount importance in synthetic and medicinal chemistry. The presence of a bromine atom serves as a versatile handle for further molecular elaboration through various chemical reactions. researchgate.net Specifically, the carbon-bromine bond is a key precursor for nucleophilic substitution and, most notably, for transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This reactivity allows for the systematic and efficient construction of complex molecular architectures, which is crucial for exploring chemical space in drug discovery and for fine-tuning the properties of organic materials. researchgate.net The incorporation of bromine into heterocyclic frameworks is a widely used strategy for the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. researchgate.net

Overview of Research Trajectories for 2-(3-Bromophenyl)thiophene and Related Structures

Research involving 2-(3-bromophenyl)thiophene and its structural analogs is progressing along several key trajectories, primarily focused on its application as a synthetic intermediate in materials science and medicinal chemistry.

Synthesis and Functionalization: The primary synthetic route to 2-(3-bromophenyl)thiophene and related structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govsemanticscholar.org This powerful carbon-carbon bond-forming reaction typically involves the coupling of a thiophene boronic acid or its ester with a brominated aromatic compound, or vice versa. rsc.org Researchers have optimized these conditions to achieve high yields and accommodate a variety of functional groups on both the thiophene and phenyl rings. nih.govsemanticscholar.org The bromine atom on the phenyl ring of 2-(3-bromophenyl)thiophene itself serves as a reactive site for subsequent cross-coupling reactions, allowing for the programmed synthesis of more complex, multi-substituted aromatic and heteroaromatic systems. acs.orgresearchgate.net

Materials Science Applications: The electronic properties of the arylthiophene core make 2-(3-bromophenyl)thiophene a valuable precursor for the synthesis of organic semiconductors. mdpi.comcymitquimica.comacs.org By replacing the bromine atom with other functional groups or by extending the π-conjugated system through polymerization, researchers can tailor the material's properties for applications in organic electronics. ect-journal.kz The planarity of the molecular structure and the potential for intermolecular interactions, such as π-π stacking, are critical for efficient charge transport in these materials. acs.org

Medicinal Chemistry Exploration: In medicinal chemistry, the 2-arylthiophene scaffold is a common motif in biologically active compounds. ontosight.aiacs.org The 2-(3-bromophenyl)thiophene unit can be incorporated into larger molecules to explore their potential as therapeutic agents. For instance, thiophene derivatives are being investigated for their anticancer, antimicrobial, and anti-inflammatory activities. ontosight.aiontosight.ai The bromophenyl moiety can influence the compound's interaction with biological targets and its pharmacokinetic properties. ontosight.ai The synthesis of various derivatives allows for the systematic investigation of structure-activity relationships.

Interactive Data Table: Properties of 2-(Aryl)thiophene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Feature |

| 2-(4-Bromophenyl)thiophene | C10H7BrS | 239.13 | 95-99 | Isomer of the title compound. fluorochem.co.ukchemicalbook.com |

| 2-Bromothiophene (B119243) | C4H3BrS | 163.04 | -10 | A common precursor. chembk.com |

| 3-Bromothiophene (B43185) | C5H3BrOS | 191.04 | Not specified | Precursor for various syntheses. researchgate.net |

Interactive Data Table: Synthesis of Arylthiophenes via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Yield (%) | Reference |

| 2-Thiopheneboronic acid | 1,2-Dihalobenzene | Pd(OAc)2, dppf | Not specified | rsc.org |

| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)2, SPhos | 69-93 | nih.govsemanticscholar.org |

| 3-Bromothiophene-2-carbaldehyde Schiff base | Arylboronic acids | Pd(PPh3)4 | Not specified | researchgate.net |

| 2,3-Dibromothiophene | 2-Bromophenylboronic acid | Pd(PPh3)4 | 82 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrS |

|---|---|

Molecular Weight |

239.13 g/mol |

IUPAC Name |

2-(3-bromophenyl)thiophene |

InChI |

InChI=1S/C10H7BrS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H |

InChI Key |

FLQUZYDPRFWCHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromophenyl Thiophene and Its Advanced Derivatives

Carbon-Carbon Bond Formation Strategies

The construction of the biaryl linkage in 2-(3-bromophenyl)thiophene relies heavily on robust carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies, offering high efficiency and functional group tolerance. Additionally, classical organometallic approaches involving lithium and magnesium reagents provide alternative and powerful pathways to this target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in the synthesis of 2-arylthiophenes. The versatility of these catalysts allows for several distinct approaches, including the Suzuki-Miyaura coupling, Stille coupling, and direct C-H arylation, each with its own set of advantages and specific applications.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds, including 2-(3-bromophenyl)thiophene. This reaction typically involves the palladium-catalyzed cross-coupling of a thiophene-based organoboron reagent with an aryl halide, or vice versa. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their derivatives.

A common approach involves the reaction of a thienylboronic acid with an aryl bromide in the presence of a palladium catalyst and a base. For instance, the coupling of thiophen-2-ylboronic acid with 1,3-dibromobenzene (B47543) can be utilized to form the desired product. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. A key to successful cross-couplings with thienylboronic acids is the use of a highly active catalyst and ensuring sufficient solubility of both the boronic acid and the aryl halide. ntnu.no

| Thiophene (B33073) Reagent | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| Thiophen-2-ylboronic acid | 1,3-Dibromobenzene | Pd(OAc)₂ / dppf | K₂CO₃ (aq) | THF | Moderate to Good |

This table represents a typical Suzuki-Miyaura coupling reaction for the synthesis of 2-(3-bromophenyl)thiophene. The yield is generally reported as moderate to good, though specific yields can vary based on precise reaction conditions.

The Stille coupling offers another powerful palladium-catalyzed method for the formation of the C-C bond in 2-(3-bromophenyl)thiophene. This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.org

In a typical Stille coupling for the synthesis of 2-(3-bromophenyl)thiophene, 2-(tributylstannyl)thiophene (B31521) can be reacted with 1,3-dibromobenzene in the presence of a palladium catalyst. The choice of catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and the reaction conditions are critical for the success of the coupling.

| Organotin Reagent | Aryl Halide | Catalyst | Solvent | Temperature (°C) |

| 2-(Tributylstannyl)thiophene | 1,3-Dibromobenzene | Pd(PPh₃)₄ | Toluene | 90-110 |

This table illustrates a representative Stille coupling reaction. The reaction is typically carried out at elevated temperatures in an inert solvent like toluene.

Direct arylation via C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method avoids the pre-functionalization of the thiophene ring with organometallic or organoboron groups, instead directly coupling a C-H bond of thiophene with an aryl halide. unipd.it

The direct arylation of thiophene with 1,3-dibromobenzene can be achieved using a palladium catalyst, often in the presence of a phosphine (B1218219) ligand and a base. The regioselectivity of the arylation (at the C2 or C5 position of the thiophene ring) is a key consideration in this method. For unsubstituted thiophene, arylation typically occurs at the more reactive C2 position.

| Thiophene | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| Thiophene | 1,3-Dibromobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 40% (mono-arylated) |

This table shows a typical direct C-H arylation reaction. The yield of the mono-arylated product can be influenced by the reaction conditions and the ratio of the reactants. unipd.it

Organolithium and Grignard Reagent-Mediated Transformations

Classical organometallic chemistry provides robust methods for the synthesis of 2-(3-bromophenyl)thiophene through the use of highly reactive organolithium and Grignard reagents. These methods rely on the generation of a nucleophilic thienyl species that can then react with an appropriate electrophilic partner.

The selective lithiation of bromothiophenes is a powerful strategy for creating a nucleophilic thiophene ring. 3-Bromothiophene (B43185) can be selectively lithiated at the 2-position using a strong base such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. researchgate.net The resulting 3-bromo-2-lithiothiophene (B13734870) can then be reacted with an electrophile.

Alternatively, a lithium-halogen exchange reaction on 3-bromothiophene can generate 3-lithiothiophene. This species can then participate in a coupling reaction. For instance, reaction with a suitable bromophenyl electrophile could yield the target molecule. The choice of lithiating agent and reaction conditions is crucial to control the regioselectivity and avoid side reactions. researchgate.net

| Thiophene Substrate | Lithiating Agent | Electrophile | Solvent | Temperature (°C) |

| 3-Bromothiophene | n-BuLi or t-BuLi | (Not specified for direct synthesis of target) | THF or Diethyl ether | -78 |

This table outlines the conditions for the selective lithiation of 3-bromothiophene, a key step in a potential synthetic route to 2-(3-bromophenyl)thiophene.

Similarly, Grignard reagents can be employed. The formation of a thienyl Grignard reagent, such as 3-thienylmagnesium bromide from 3-bromothiophene and magnesium, creates a potent nucleophile. This Grignard reagent can then be coupled with an aryl halide, often in the presence of a transition metal catalyst in a Kumada-style coupling, to form the desired biaryl product.

Electrophilic Quenching and Derivatization

The synthesis of 2-(3-bromophenyl)thiophene is most commonly achieved through palladium-catalyzed cross-coupling reactions, which construct the pivotal C-C bond between the phenyl and thiophene rings. The Suzuki-Miyaura coupling is a prominent and versatile method for this purpose. In a typical approach, 2-bromothiophene (B119243) is coupled with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netcarroll.edu The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the final product. youtube.com This method is highly efficient and tolerates a wide range of functional groups.

Alternatively, the coupling partners can be reversed, using 2-thienylboronic acid and a dibromobenzene. The regioselectivity of these reactions is generally high, favoring coupling at the more reactive C-Br bond over C-H activation. researchgate.net High yields are often obtained using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine ligand. nih.govnih.gov

Another powerful method involves the generation of an organometallic nucleophile followed by quenching with an electrophile. For instance, a lithium-halogen exchange reaction can be performed on 1,3-dibromobenzene using an alkyllithium reagent such as n-butyllithium at low temperatures. wikipedia.orgreddit.com The resulting 3-bromophenyllithium is a potent nucleophile that can then be quenched with a sulfur-containing electrophile or a thiophene derivative to form the desired product. Conversely, thiophene can be deprotonated with a strong base to form 2-lithiothiophene, which is then reacted with an appropriate electrophile. rroij.com

Below is a table summarizing typical conditions for the Suzuki-Miyaura synthesis of 2-arylthiophenes.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 100 | High | researchgate.net |

| Pd(II) complex | K₂CO₃ | Water | Moderate | High | researchgate.net |

Cyclization and Ring-Closure Reactions in the Synthesis of Fused Thiophene Systems from Derivatives

Derivatives of 2-(3-bromophenyl)thiophene serve as valuable precursors for the synthesis of complex, fused heterocyclic systems. Intramolecular cyclization reactions, leveraging the bromine atom and other strategically placed functional groups, enable the construction of novel polycyclic architectures.

Intramolecular Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Type)

The intramolecular Buchwald-Hartwig amination is a key transformation for synthesizing nitrogen-containing fused heterocycles. wikipedia.org This reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine within the same molecule. libretexts.org To apply this to 2-(3-bromophenyl)thiophene, a derivative bearing an amino group, such as 2-(2-amino-3-bromophenyl)thiophene, is required.

In a hypothetical pathway based on established methodologies, the intramolecular cyclization of this substrate would lead to the formation of a thieno[3,2-b]quinoline (B14758317) scaffold. journals.co.zaresearchgate.net The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a bulky, electron-rich phosphine ligand. The choice of base is critical and often includes sodium tert-butoxide or cesium carbonate. researchgate.net This intramolecular C-N bond formation provides a direct route to linearly fused thienoquinoline systems, which are of interest for their potential biological activities. nih.gov

The table below outlines common catalyst systems employed in Buchwald-Hartwig amination reactions.

| Palladium Precursor | Ligand | Base | Solvent |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |

| Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene |

Radical Cyclization Pathways

Radical cyclization reactions provide an alternative and powerful method for constructing fused ring systems from unsaturated derivatives of 2-(3-bromophenyl)thiophene. These reactions can be initiated photochemically or through the use of radical initiators.

One well-established strategy is the photocyclization of styryl derivatives. acs.org For example, the bromine atom on 2-(3-bromophenyl)thiophene can be functionalized via a Heck or Wittig reaction to introduce a styryl substituent. Subsequent irradiation with UV light can induce an intramolecular radical cyclization, followed by oxidation, to yield a rigid, polycyclic aromatic system such as a phenanthro[b]thiophene. This method is particularly useful for the synthesis of thiahelicenes, which are molecules with unique chiroptical properties. acs.org

Alternatively, radical cyclization can be initiated at the C-Br bond. Using a radical initiator like azobisisobutyronitrile (AIBN) and a reducing agent such as tributyltin hydride, a radical can be generated at the C3 position of the phenyl ring. If a suitable unsaturated side chain (e.g., an alkyne or alkene) is present on the thiophene ring, this aryl radical can add across the multiple bond in an intramolecular fashion, leading to the formation of a new ring. mdpi.com This pathway offers a versatile route to various fused thiophene heterocycles. mdpi.com

Functional Group Interconversion and Modification at the Phenyl and Thiophene Moieties

The reactivity of the distinct aromatic moieties in 2-(3-bromophenyl)thiophene allows for selective functionalization, enabling the synthesis of a diverse array of derivatives.

The bromine atom on the phenyl ring is a versatile functional handle for numerous transformations. One of the most common is a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction, to introduce new aryl, alkynyl, or vinyl groups, respectively. benthamscience.com This allows for the extension of the molecular framework and the synthesis of complex biaryl or conjugated systems.

Another key transformation is the metal-halogen exchange. wikipedia.org Treatment of 2-(3-bromophenyl)thiophene with a strong organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures results in the rapid and clean formation of 3-(thiophen-2-yl)phenyllithium. ethz.chharvard.edu This potent nucleophile can then be trapped with a wide variety of electrophiles, as shown in the table below.

| Electrophile | Reagent | Resulting Functional Group |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde | DMF | Aldehyde (-CHO) |

| Ketone | R₂C=O | Tertiary Alcohol (-C(OH)R₂) |

| Borate Ester | B(OR)₃ | Boronic Ester (-B(OR)₂) |

The thiophene ring can also be selectively functionalized. The C5 position (alpha to the sulfur atom) is the most activated site for electrophilic aromatic substitution due to the electron-donating nature of the sulfur atom. Reactions such as bromination with N-bromosuccinimide (NBS), acylation via the Friedel-Crafts reaction, or formylation using the Vilsmeier-Haack reaction (POCl₃/DMF) typically occur with high regioselectivity at this position. nih.govresearchgate.net Furthermore, direct C-H metalation at the C5 position can be achieved using a strong base, followed by quenching with an electrophile, providing another route to 5-substituted derivatives.

Spectroscopic and Structural Characterization Methodologies for 2 3 Bromophenyl Thiophene

Advanced Vibrational Spectroscopy

FT-IR spectroscopy of 2-(3-Bromophenyl)thiophene reveals characteristic absorption bands corresponding to the vibrations of its constituent parts: the thiophene (B33073) ring and the bromophenyl group.

Aromatic C-H Stretching: The C-H stretching vibrations of both the thiophene and benzene (B151609) rings are expected to appear in the region of 3100-3000 cm⁻¹. These bands are typically of weak to medium intensity.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. For substituted thiophenes, characteristic ring stretching bands are observed around 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹.

C-H Bending Vibrations: In-plane C-H bending vibrations for substituted thiophenes typically occur in the 1300-1000 cm⁻¹ range, while out-of-plane bending vibrations are found between 1000-700 cm⁻¹. The substitution pattern on the benzene ring also influences the position of strong out-of-plane bending bands.

C-S Stretching: The thiophene ring's C-S stretching vibration is an important diagnostic peak, often observed in the 850-600 cm⁻¹ region.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to produce a strong absorption band in the far-infrared region, typically between 700 and 500 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching (Thiophene & Phenyl) |

| 1600-1400 | Aromatic C=C Ring Stretching |

| 1300-1000 | Aromatic C-H In-Plane Bending |

| 1000-700 | Aromatic C-H Out-of-Plane Bending |

| 850-600 | C-S Stretching of Thiophene Ring |

| 700-500 | C-Br Stretching |

FT-Raman spectroscopy provides complementary information to FT-IR. While vibrations involving a change in dipole moment are strong in IR, vibrations that cause a change in polarizability are intense in Raman spectra.

Symmetric Vibrations: The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum. This is particularly useful for analyzing the C=C stretching modes of the thiophene and phenyl rings.

C-S and C-Br Bonds: The C-S and C-Br stretching vibrations are also observable in the FT-Raman spectrum, providing confirmatory data for the presence of these functional groups. For instance, a C-S stretching vibration in a thiophene derivative has been observed at 637 cm⁻¹ in the FT-Raman spectrum.

Low-Frequency Modes: FT-Raman is effective for observing low-frequency modes, such as skeletal vibrations and torsions between the two aromatic rings, which occur below 400 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 1600-1450 | Symmetric Aromatic C=C Ring Stretching |

| ~1000 | Aromatic Ring Breathing Mode |

| 850-600 | C-S Stretching |

| 700-500 | C-Br Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of 2-(3-Bromophenyl)thiophene provides information on the number, environment, and connectivity of protons. The spectrum is divided into two main regions corresponding to the protons on the thiophene ring and the bromophenyl ring.

Thiophene Protons: The thiophene ring protons are expected to resonate in the aromatic region, typically between δ 7.0 and 7.5 ppm. The proton at the 5-position (adjacent to the sulfur atom and furthest from the phenyl group) and the proton at the 3-position will show distinct chemical shifts. The proton at the 4-position will appear as a doublet of doublets due to coupling with the protons at positions 3 and 5.

Bromophenyl Protons: The four protons on the 3-bromophenyl ring will also appear in the aromatic region (δ 7.2-7.8 ppm). Due to the meta substitution, a complex splitting pattern is expected. The proton at the 2-position (between the bromine and the thiophene) will likely be a singlet or a narrow triplet. The protons at positions 4, 5, and 6 will show characteristic doublet and triplet patterns based on their coupling with neighboring protons.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Thiophene H-3, H-4, H-5 | 7.0 - 7.5 | Doublet, Doublet of Doublets |

| Phenyl H-2' | ~7.7 - 7.8 | Singlet / Triplet |

| Phenyl H-4', H-5', H-6' | 7.2 - 7.6 | Multiplet / Doublet / Triplet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Since 2-(3-Bromophenyl)thiophene has ten carbon atoms in unique electronic environments, ten distinct signals are expected in the proton-decoupled spectrum.

Thiophene Carbons: The carbon atoms of the thiophene ring typically resonate between δ 120 and 145 ppm. The carbon atom at the 2-position, which is attached to the phenyl group, will be significantly deshielded and appear downfield. The carbon at the 5-position will be the most upfield among the thiophene carbons.

Bromophenyl Carbons: The carbons of the bromophenyl ring also resonate in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the bromine (C3') will be shifted upfield due to the heavy atom effect, typically appearing around δ 122 ppm. The carbon attached to the thiophene ring (C1') will be deshielded, appearing further downfield. For 2,3,5-triphenylthiophene, the phenyl-substituted carbons of the thiophene ring appear at δ 136.6, 138.0, and 142.6 ppm.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C2 (substituted) | 140 - 145 |

| Thiophene C3, C4, C5 | 120 - 128 |

| Phenyl C1' (substituted) | 135 - 140 |

| Phenyl C3' (Br-substituted) | ~122 |

| Phenyl C2', C4', C5', C6' | 125 - 132 |

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For conjugated systems like 2-(3-Bromophenyl)thiophene, the primary absorption bands arise from π → π* transitions. The extended conjugation between the phenyl and thiophene rings is expected to result in an absorption maximum (λmax) in the ultraviolet region, likely between 280 and 320 nm. The substitution pattern and the nature of the substituents can influence the exact position and intensity of these absorption bands. Studies on related phenylthiophene derivatives show strong absorption in this range.

Fluorescence or emission spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While many thiophene-based materials are known to be fluorescent, the presence of the heavy bromine atom in 2-(3-Bromophenyl)thiophene can lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the compound may exhibit weak fluorescence or enhanced phosphorescence. Detailed experimental data on the specific emission properties of 2-(3-Bromophenyl)thiophene are not widely reported.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within 2-(3-Bromophenyl)thiophene. The spectrum is primarily governed by π → π* transitions within the conjugated system formed by the thiophene and phenyl rings. The substitution pattern and the nature of the substituent significantly influence the absorption maxima (λmax).

For thiophene and its derivatives, the UV spectrum typically shows intense absorption bands corresponding to these electronic transitions. nii.ac.jp The parent thiophene molecule exhibits a primary absorption band around 235 nm. When a phenyl group is attached, as in 2-phenylthiophene (B1362552), the conjugation extends, leading to a bathochromic (red) shift of the absorption bands. The presence of a bromine atom on the phenyl ring, as in 2-(3-Bromophenyl)thiophene, is expected to further modify the electronic properties and thus the absorption spectrum, though its effect might be less pronounced than that of strongly electron-donating or withdrawing groups. nii.ac.jp

Research on related brominated thiophene compounds shows absorption bands in the UV region, often with multiple peaks or shoulders. For instance, a complex derivative, 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, displays significant absorption bands at 527 nm, 558 nm, and 362 nm in propylene (B89431) carbonate, which are attributed to π-π* and intramolecular charge transfer transitions. uobaghdad.edu.iq While 2-(3-Bromophenyl)thiophene is a simpler molecule, its spectrum is expected to show characteristic absorptions in the UV region, likely between 250 and 350 nm, reflecting the conjugated biphenyl-like system.

Table 1: Representative UV-Vis Absorption Maxima for Thiophene Derivatives

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Thiophene | 235 | Hexane |

| 2-Acetyl-5-chlorothiophene Derivative | 348, 406 | Not Specified |

This table contains interactive data. Click on a row to see more details.

Fluorescence Spectroscopy of Conjugated Derivatives

While 2-(3-Bromophenyl)thiophene itself is not typically studied for strong fluorescence, it serves as a valuable building block for larger, conjugated systems such as oligomers and polymers that do exhibit significant emission properties. The fluorescence in these materials arises from the extended π-conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The incorporation of the 2-(3-Bromophenyl)thiophene unit into a polymer backbone can influence the resulting material's photophysical properties, including its emission wavelength and fluorescence quantum yield (ΦF). optica.org The bromine atom can be used as a reactive site for further cross-coupling reactions to extend the conjugation or to create branched structures.

Studies on various thiophene-based π-conjugated small molecules and polymers demonstrate that their emission can be tuned across the visible spectrum. scielo.org.za For example, copolymers incorporating thiophene and dialkoxyphenylene units have been shown to be highly fluorescent. nih.gov The emission properties of such derivatives are highly sensitive to the molecular structure, the degree of conjugation, and the surrounding environment (e.g., solvent polarity). uobaghdad.edu.iqoptica.org A derivative of 2,5-bis(phenylacrylonitrile)thiophene, for instance, exhibits solvatochromism, with its emission maxima shifting to longer wavelengths in more polar solvents. optica.org

Table 2: Illustrative Fluorescence Data for Thiophene-Based Conjugated Systems

| System Type | Emission λmax Range (nm) | Key Structural Feature |

|---|---|---|

| Thiophene-Dialkoxyphenylene Copolymer | ~520 | Alternating thiophene and phenylene units |

| Thiophene-based D-A-D Dye | 600 - 700 | Donor-Acceptor-Donor structure |

This table contains interactive data. Click on a row to see more details.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 2-(3-Bromophenyl)thiophene through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like 2-(3-Bromophenyl)thiophene. The GC component separates the compound from any impurities, and the retention time provides a characteristic identifier.

Upon entering the mass spectrometer (typically using electron ionization), the molecule is ionized to form a molecular ion (M+•). The mass spectrum of 2-(3-Bromophenyl)thiophene is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes 79Br and 81Br have a natural abundance ratio of approximately 1:1). This results in two peaks of nearly equal intensity at m/z values corresponding to [C10H779BrS]+• and [C10H781BrS]+•.

The molecular ion can then undergo fragmentation. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. Expected fragmentation could include the loss of the bromine atom ([M-Br]+), cleavage of the bond between the two rings, or fragmentation of the thiophene ring (e.g., loss of HCS).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of 2-(3-Bromophenyl)thiophene. The theoretical exact mass of the most abundant isotopic composition of the compound (C10H779BrS) can be calculated and compared to the experimental value obtained from HRMS. This confirmation is a critical step in structural verification, distinguishing the target compound from other isomers or compounds with the same nominal mass. HRMS has been successfully used to confirm the composition of various complex brominated thiophene derivatives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry is a soft ionization technique primarily used for the analysis of large molecules such as synthetic polymers, proteins, and oligonucleotides. While not typically used for a small molecule like 2-(3-Bromophenyl)thiophene itself, it is highly relevant for characterizing polymers and oligomers synthesized from it.

If 2-(3-Bromophenyl)thiophene is used as a monomer to create, for example, poly(2-(3-Bromophenyl)thiophene), MALDI-TOF MS would be the method of choice to determine the polymer's molecular weight distribution. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). chemicalbook.comresearchgate.net The resulting spectrum would show a series of peaks, each corresponding to a different polymer chain length (oligomer), separated by the mass of the repeating monomer unit.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for 2-(3-Bromophenyl)thiophene has not been reported, analysis of closely related compounds provides significant insight into its expected structural characteristics.

For example, the crystal structure of (2E)-1-(3-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one, which contains both the 3-bromophenyl and thiophene moieties, reveals that the molecule is nearly planar. researchgate.net In other related structures, the dihedral angle between the phenyl and thiophene rings is a key parameter. In the structure of 2-(3-bromophenyl)-1,3-dithiane, the bromobenzene (B47551) ring forms a dihedral angle of 86.38° with the plane of the adjacent ring. nih.gov It is expected that for 2-(3-Bromophenyl)thiophene, this angle would be non-zero, indicating a twisted conformation in the solid state.

The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potentially weak C-H···π or C-H···S interactions. nih.gov In the crystal of 2-(3-bromophenyl)-1,3-dithiane, molecules are associated via C—H⋯π and π–π interactions, forming supramolecular layers. nih.gov Similar packing motifs would be anticipated for 2-(3-Bromophenyl)thiophene, governing its solid-state properties.

Table 3: Crystallographic Data for a Structurally Related Compound: 2-(3-bromophenyl)-1,3-dithiane nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C10H11BrS2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.9821 (4) |

| b (Å) | 11.3871 (5) |

| c (Å) | 11.0550 (5) |

| β (°) | 99.604 (3) |

This table contains interactive data. Click on a row to see more details.

Computational and Theoretical Chemistry of 2 3 Bromophenyl Thiophene

Density Functional Theory (DFT) Investigations

DFT calculations are a cornerstone of modern computational chemistry, used to predict molecular properties by solving the Schrödinger equation based on the electron density. For molecules like 2-(3-Bromophenyl)thiophene, methods such as the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) are commonly employed to achieve reliable results for geometry and electronic structure. acs.orge3s-conferences.org

Computational studies on the parent molecule, 2-phenylthiophene (B1362552), show a non-planar ground state geometry. The barrier to rotation around the inter-ring C-C bond is relatively low, indicating conformational flexibility. acs.org The most stable conformation for such bi-aryl systems is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance between hydrogen atoms on the two rings. For 2,2'-bithiophene, a related compound, experimental and theoretical studies indicate a twisted conformation in the gas phase with a dihedral angle of approximately 148° (where 0° is cis-planar and 180° is anti-planar). nih.gov For 2-phenylthiophene, the calculated torsional potential for ring-ring rotation shows that the barrier height for the planar structure is significantly influenced by the nature of the rings. acs.org

In 2-(3-Bromophenyl)thiophene, the bromine atom is in the meta position, which minimizes direct steric clash with the thiophene (B33073) ring. Therefore, the dihedral angle is expected to be similar to that of 2-phenylthiophene. The primary influence of the bromine atom would be electronic rather than steric in this position. The optimized geometry would feature typical bond lengths for C-C, C-H, C-S, and C-Br bonds, consistent with DFT calculations on similar aromatic compounds.

Table 1: Predicted Geometrical Parameters for 2-(3-Bromophenyl)thiophene (based on analogues)

| Parameter | Predicted Value Range | Description |

|---|---|---|

| Dihedral Angle (Phenyl-Thiophene) | 20° - 40° | The twist angle between the two aromatic rings. |

| C-C Bond Length (inter-ring) | ~1.48 Å | The length of the single bond connecting the phenyl and thiophene rings. |

| C-S Bond Length (thiophene) | ~1.72 Å | The average length of the carbon-sulfur bonds within the thiophene ring. |

The electronic properties of a molecule are fundamental to understanding its reactivity, optical characteristics, and potential applications in materials science.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. rsc.org A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net

For the parent 2-phenylthiophene, DFT calculations show that the HOMO is typically delocalized across the entire π-system of both rings, while the LUMO is also a π* orbital distributed over the molecule. nih.gov The introduction of a bromine atom, an electronegative substituent with a deactivating (electron-withdrawing) inductive effect and an activating (electron-donating) resonance effect, is expected to modulate these orbital energies. The bromine atom's lone pairs can participate in π-conjugation, raising the HOMO energy, while its inductive effect can lower both HOMO and LUMO energies. Studies on brominated aromatic compounds show that halogenation generally leads to a decrease in the HOMO-LUMO gap, suggesting increased polarizability and reactivity. mdpi.comnih.gov For 2-(3-Bromophenyl)thiophene, a slight reduction in the energy gap compared to 2-phenylthiophene is anticipated.

Table 2: Representative FMO Energies and Energy Gap (based on 2-phenylthiophene analogues)

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| 2-Phenylthiophene (Reference) | -5.7 to -5.9 | -1.9 to -2.1 | 3.6 to 3.9 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface plots color-code the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For a phenyl-thiophene system, the MEP map typically shows a negative potential (red) localized over the π-electron clouds of the thiophene and phenyl rings, with the region around the sulfur atom being particularly electron-rich. researchgate.netnih.gov In 2-(3-Bromophenyl)thiophene, the highly electronegative bromine atom would significantly alter this picture. A region of positive electrostatic potential, known as a sigma-hole (σ-hole), is expected to form on the outer surface of the bromine atom along the C-Br bond axis. This positive region makes the bromine atom a potential site for halogen bonding and interactions with nucleophiles. The electron-withdrawing nature of bromine would also reduce the negative potential on the adjacent phenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, hybridization, and intramolecular charge transfer by examining interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization and the stability it imparts to the molecule. rsc.orgrsc.org

Table 3: Expected Major NBO Interactions in 2-(3-Bromophenyl)thiophene

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Predicted Range) | Interaction Type |

|---|---|---|---|

| π(Cphenyl-Cphenyl) | π*(Cthiophene-Cthiophene) | 15 - 25 | π-π* Conjugation |

| π(Cthiophene-Cthiophene) | π*(Cphenyl-Cphenyl) | 15 - 25 | π-π* Conjugation |

| LP(2) Br | π*(Cphenyl-Cphenyl) | 2 - 5 | Lone Pair Delocalization |

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it measures the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Calculated as μ2 / (2η), it quantifies the ability of a molecule to accept electrons.

Based on the expected slight decrease in the HOMO-LUMO gap for 2-(3-Bromophenyl)thiophene relative to 2-phenylthiophene, it is predicted to be slightly softer (less hard) and thus more reactive. The introduction of the electronegative bromine atom would likely make the chemical potential more negative, indicating greater stability of the electrons within the system. Consequently, the electrophilicity index may increase, suggesting a greater propensity to act as an electrophile compared to the unsubstituted parent compound. rsc.orgrsc.org

Table 4: Predicted Global Chemical Descriptors (in eV)

| Descriptor | Formula | Predicted Value for 2-(3-Bromophenyl)thiophene |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~1.8 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.0 |

Prediction of Vibrational Spectra and Comparison with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the vibrational spectra (Infrared and Raman) of molecules like 2-(3-Bromophenyl)thiophene. mdpi.comiosrjournals.org These theoretical calculations can determine the frequencies and intensities of the fundamental vibrational modes of the molecule. By performing a normal coordinate analysis, these calculated frequencies can be assigned to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-S stretching. iosrjournals.org

The accuracy of these predictions depends on the chosen level of theory and basis set. The B3LYP functional is commonly employed for such calculations and is known to provide excellent vibrational wavenumbers for organic compounds. iosrjournals.orgglobalresearchonline.net However, theoretical calculations are typically performed on single molecules in the gas phase, which can lead to deviations from experimental spectra recorded in solid or liquid phases. To bridge this gap, calculated wavenumbers are often scaled using empirical scaling factors to compensate for systematic errors arising from the theoretical method and the neglect of anharmonicity and intermolecular interactions. iosrjournals.org

A comparison between the scaled theoretical vibrational spectrum and the experimental FT-IR and FT-Raman spectra allows for a detailed and reliable assignment of the observed spectral bands. For substituted thiophenes, characteristic vibrations include C-H stretching in the aromatic region (typically 3100–3000 cm⁻¹), C=C ring stretching vibrations (1650–1430 cm⁻¹), and C-S stretching modes (850–600 cm⁻¹). iosrjournals.orgglobalresearchonline.net The presence of the bromophenyl group introduces additional vibrational modes, including C-Br stretching, which is expected at lower frequencies. Discrepancies between predicted and experimental data can provide insights into intermolecular interactions in the condensed phase.

Table 1: Representative Predicted Vibrational Frequencies for Substituted Thiophenes

| Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | 3244 - 3230 |

| C=C Ring Asymmetric Stretching | 1566 - 1542 |

| C-C Ring Symmetric Stretching | ~1480 |

| C-S Stretching | 852 - 649 |

| C-Br Stretching | < 600 |

Note: This table is illustrative and based on data for similar substituted thiophenes. iosrjournals.orgglobalresearchonline.net Actual values for 2-(3-Bromophenyl)thiophene would require specific calculations.

Thermodynamic Property Calculations

Theoretical methods are also employed to calculate the standard thermodynamic properties of 2-(3-Bromophenyl)thiophene, such as the enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°). These calculations are typically performed using the same optimized molecular geometry obtained for vibrational frequency analysis. nist.gov

These computational predictions are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. For instance, calculated Gibbs free energies can be used to predict equilibrium constants for reactions involving 2-(3-Bromophenyl)thiophene, providing insights into reaction feasibility and potential product distributions under thermodynamic control. While experimental thermochemical data for this specific compound are scarce, computational results for parent thiophene and related derivatives provide a reliable framework for estimating its thermodynamic properties. nist.govnist.gov

Table 2: Calculated Thermodynamic Parameters for Thiophene Derivatives

| Thermodynamic Property | Description |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy (S°) | A measure of the randomness or disorder of the molecule at a standard state. |

| Gibbs Free Energy of Formation (ΔGf°) | The maximum reversible work that may be performed by a system at constant temperature and pressure, indicating spontaneity of formation. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin. |

Note: This table describes the types of thermodynamic parameters that can be calculated. mdpi.comnist.gov

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is indispensable for elucidating the complex reaction mechanisms involving 2-(3-Bromophenyl)thiophene. These computational investigations can map out entire potential energy surfaces for reactions, identify stable intermediates, and, most importantly, characterize the transition states that connect reactants, intermediates, and products.

Investigation of Transition States in Catalytic Coupling Reactions

2-(3-Bromophenyl)thiophene is a common substrate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Hiyama coupling, which are fundamental for creating C-C bonds. mdpi.comunimib.it Quantum chemical calculations, particularly DFT, are used to model the catalytic cycle of these reactions. This involves calculating the structures and energies of all intermediates and transition states. mdpi.com

A typical catalytic cycle involves three key steps:

Oxidative Addition: The initial step where the aryl bromide (in this case, the C-Br bond of the bromophenyl group) adds to the low-valent metal catalyst (e.g., Pd(0)). Computational modeling can locate the transition state for this step, providing insight into the activation barrier and the factors influencing the C-Br bond cleavage. mdpi.com

Transmetalation: The transfer of the organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) to the metal center. Modeling this step helps to understand the ligand exchange process and its associated energy cost.

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the metal center, forming the new C-C bond and regenerating the catalyst. The transition state for this step determines the rate of product formation.

By calculating the Gibbs free energy profile for the entire catalytic cycle, researchers can identify the rate-determining step and understand how catalyst structure, ligands, and solvents influence reaction efficiency and selectivity. mdpi.comclockss.org

Elucidation of Polymerization Mechanisms (e.g., Autopolymerization)

Thiophene derivatives are building blocks for conjugated polymers with important electronic and optical properties. Understanding the mechanism of polymerization is crucial for controlling the polymer's structure and properties. Computational studies have been instrumental in clarifying these mechanisms, including autopolymerization, which can occur with halogenated thiophenes. researchgate.net

For instance, studies on the closely related 2-bromo-3-methoxythiophene (B13090750) have used DFT calculations to investigate its tendency to undergo spontaneous oligomerization. acs.org These calculations have shown that the carbon-bromine bond can be activated, leading to an addition reaction with a neighboring thiophene molecule. The activation energy (ΔHa) and Gibbs free energy of activation (ΔGa) for this initial dimerization step can be calculated, revealing the reaction's feasibility at room temperature. acs.org

By modeling the subsequent addition of monomers, the formation of trimers and larger oligomers can be explored. acs.org These quantum chemical investigations can elucidate the reaction pathways, identify key intermediates (such as radical cations in oxidative polymerization), and explain the energetics of polymer chain growth. researchgate.netdtic.mil This theoretical insight is vital for understanding and potentially controlling the spontaneous reactions of thiophene derivatives and for designing controlled polymerization processes. researchgate.netacs.org

Materials Science Applications and Polymer Chemistry of 2 3 Bromophenyl Thiophene Derivatives

Design and Synthesis of Conjugated Oligomers and Polymers

The synthesis of high-performance conjugated polymers from monomers like 2-(3-bromophenyl)thiophene relies on precise control over the polymerization process. The goal is to achieve high molecular weight polymers with well-defined structures, particularly regarding the connectivity between monomer units, a property known as regioregularity.

Several controlled polymerization techniques are employed to synthesize regioregular polythiophenes from brominated and aryl-substituted monomers. These methods are essential for producing materials with predictable properties and optimized performance in electronic devices.

Catalyst-Transfer Condensation Polymerization (CTCP) : This is a powerful "living" polymerization method that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. acs.org Key variations include:

Kumada Catalyst-Transfer Polycondensation (KCTP) : This method typically involves the polymerization of a Grignard-functionalized thiophene (B33073) monomer using a nickel catalyst. It is a well-established technique for producing highly regioregular poly(3-alkylthiophene)s. acs.org

Stille Catalyst-Transfer Polycondensation (Stille-CTP) : Utilizing a palladium catalyst, this method couples an organotin-functionalized monomer with a halogenated one. It offers excellent functional group tolerance. researchgate.netwiley-vch.de

Suzuki Catalyst-Transfer Condensation Polymerization (Suzuki-CTP) : This involves the coupling of a boronic acid or ester-functionalized monomer with a halogenated monomer, catalyzed by palladium complexes. It is known for its mild reaction conditions and the low toxicity of its byproducts. rsc.orgresearchgate.netnih.gov

Direct Arylation Polymerization (DArP) : DArP has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods. It circumvents the need for pre-functionalization of the monomer with organometallic reagents (like organotin or organoboron compounds) by directly coupling a C-H bond with a C-Br bond. nih.govbohrium.comresearchgate.netelsevierpure.com For a monomer like 2-(3-bromophenyl)thiophene, DArP would involve the palladium-catalyzed reaction between the C-H bond at the 5-position of the thiophene ring and the C-Br bond of another monomer molecule. This method simplifies the synthetic process, reduces toxic waste, and can be used to produce a variety of conjugated polymers. researchgate.netunipd.itsemanticscholar.orgnih.gov

The choice of polymerization strategy significantly impacts the properties of the final polymer, as shown in the table below, which summarizes typical results for analogous polythiophene systems.

| Polymerization Method | Catalyst System (Typical) | Monomer Type | Regioregularity | Polydispersity Index (Đ) | Reference |

| KCTP | Ni(dppp)Cl₂ | 2-bromo-5-magnesio-3-alkylthiophene | >98% HT | 1.1 - 1.5 | acs.org |

| Stille-CTP | Pd-PEPPSI-IPr | 2-bromo-5-stannyl-3-alkylthiophene | High | Low (<1.5) | researchgate.net |

| Suzuki-CTP | Pd₂(dba)₃ / SPhos | 2-bromo-5-boronic ester-thiophene | High | 1.2 - 1.8 | rsc.orgnih.gov |

| DArP | Pd(OAc)₂ / P(o-tol)₃ | 2-bromo-3-alkylthiophene | >95% HT | 1.5 - 2.5 | researchgate.netelsevierpure.com |

HT: Head-to-Tail linkage

Autopolymerization, or spontaneous polymerization without the deliberate addition of an initiator, is a known phenomenon for certain reactive monomers, including some brominated thiophenes. This process is generally uncontrolled and leads to materials with poor structural definition and undesirable properties.

Research into 2-bromo-3-alkoxythiophenes has shown that autopolymerization can be initiated by the protonation of the monomer. The reaction is then catalytically accelerated by the hydrobromic acid (HBr) generated in situ. This suggests a mechanism where trace amounts of acid or moisture can trigger a rapid, often exothermic, polymerization cascade. While specific studies on the autopolymerization of 2-(3-bromophenyl)thiophene are not prominent, the presence of the bromine atom on the thiophene ring (if it were at the 2-position instead of the phenyl ring) or impurities could potentially lead to similar acid-catalyzed degradation or polymerization pathways under certain storage conditions (e.g., exposure to light and moisture). Understanding these degradation pathways is crucial for ensuring monomer purity and achieving controlled polymerization outcomes.

Fabrication and Characterization of Organic Semiconductor Materials

Polymers derived from 2-(3-bromophenyl)thiophene are designed primarily for use as organic semiconductors. Their performance is evaluated by fabricating thin-film devices and characterizing their electrical and optical properties.

Organic thin-film transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers. mdpi.comresearchgate.net An OFET typically consists of a semiconductor layer, a gate dielectric, and three electrodes: the source, drain, and gate. The performance of an OFET is highly dependent on the properties of the organic semiconductor.

For p-type semiconductors, such as those typically derived from polythiophenes, the key performance metrics are:

Field-Effect Mobility (µ) : This measures how quickly charge carriers (holes in this case) can move through the semiconductor film under the influence of an electric field. Higher mobility leads to faster device operation. For polythiophene derivatives, mobilities can range from 10⁻⁵ to over 0.1 cm²/Vs. tum.de

On/Off Current Ratio (I_on/I_off) : This is the ratio of the current flowing through the transistor in its "on" state to the current in its "off" state. A high on/off ratio is crucial for digital logic applications to distinguish between states, with typical values being >10⁵.

Threshold Voltage (V_th) : This is the minimum gate voltage required to turn the transistor "on". A low threshold voltage is desirable for low-power operation.

The performance of these devices is critically linked to the molecular ordering and morphology of the semiconductor film. ntu.edu.tw Regioregular polymers derived from controlled polymerization tend to self-assemble into well-ordered, lamellar π-stacked structures, which facilitates efficient charge transport between polymer chains, thereby enhancing mobility. ntu.edu.tw

The optoelectronic properties of conjugated polymers determine their suitability for applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These properties are directly related to the electronic structure of the polymer, specifically the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO and LUMO Energy Levels : The HOMO level relates to the ionization potential and affects the injection of holes and stability against oxidation. The LUMO level relates to the electron affinity. The energy difference between the HOMO and LUMO is the electronic band gap (E_g).

Optical Band Gap : This is determined from the onset of absorption in the UV-Visible spectrum and corresponds to the energy required to excite an electron from the HOMO to the LUMO. By modifying the polymer backbone, for instance by introducing different aryl substituents, the band gap can be tuned to absorb different wavelengths of light. itu.edu.trmarmara.edu.tr

Photoluminescence (PL) : Some conjugated polymers are emissive and can be used in OLEDs. The PL spectrum reveals the color of light emitted upon relaxation from the excited state. The efficiency of this emission is a key parameter for display and lighting applications. primescholars.com

The following table presents typical optoelectronic properties for analogous aryl-substituted polythiophenes, which serve as a reference for what could be expected from polymers derived from 2-(3-bromophenyl)thiophene.

| Polymer System | HOMO (eV) | LUMO (eV) | Optical Band Gap (E_g) (eV) | Application Focus | Reference |

| Poly(3-phenylthiophene) | -5.4 | -2.8 | 2.6 | OFET | acs.org |

| Poly(thieno[2,3-b]thiophene-co-phenyl) | -5.48 | -3.30 | 2.18 | Optoelectronics | itu.edu.trmarmara.edu.tr |

| DPP-based copolymer with thiophene | -5.3 to -5.5 | -3.6 to -3.8 | 1.5 - 1.7 | OFET/OPV | nih.gov |

| Poly(3-octylsulfonylthiophene) | -6.01 | -3.42 | 2.59 | OFET | researchgate.net |

DPP: Diketopyrrolopyrrole

Role in Functional Device Architectures

The tailored electronic and physical properties of polymers derived from 2-(3-bromophenyl)thiophene and its analogs allow for their integration into various functional electronic devices. juniperpublishers.comnbinno.com

Organic Field-Effect Transistors (OFETs) : As discussed, these are the primary application for testing and utilizing new semiconducting polymers. They form the basis for more complex circuits like logic gates, radio-frequency identification (RFID) tags, and active-matrix displays. acs.orgnih.gov

Organic Photovoltaics (OPVs) : In solar cells, the polymer acts as the electron donor material in a bulk heterojunction blend with an electron acceptor (like a fullerene derivative). The polymer's absorption spectrum and HOMO level are critical for efficient light harvesting and charge separation.

Organic Light-Emitting Diodes (OLEDs) : For polymers that exhibit high photoluminescence quantum yields, they can be used as the emissive layer in OLEDs. The color of the emitted light is determined by the polymer's band gap.

Sensors : The conductivity of OFETs is highly sensitive to the local environment at the semiconductor-dielectric interface. This sensitivity can be exploited to create chemical and biological sensors, where the binding of an analyte modulates the transistor's current. rsc.org

The versatility of thiophene chemistry, enabled by functional monomers like 2-(3-bromophenyl)thiophene, continues to drive the development of next-generation organic electronic materials for these diverse applications. researchgate.net

Integration into Electrochromic Materials

Electrochromic materials, which exhibit a reversible change in color upon the application of an electrical potential, are at the forefront of smart glass, display, and camouflage technologies. The performance of these materials is intrinsically linked to the chemical structure of their constituent polymers. The incorporation of 2-(3-Bromophenyl)thiophene into polymer backbones allows for the fine-tuning of their electrochromic behavior.

The 3-bromophenyl substituent on the thiophene ring plays a crucial role in modifying the electronic properties of the resulting polymer. The bromine atom, being an electron-withdrawing group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This, in turn, affects the polymer's band gap and its color in different redox states.

Derivatives of 2-(3-Bromophenyl)thiophene can be polymerized, often through electrochemical methods or cross-coupling reactions like Suzuki or Stille coupling, to form conjugated polymers. These polymers can exhibit multi-color electrochromism, transitioning between several distinct colors depending on the applied voltage. The switching speed, color contrast, and long-term stability of these materials are critical parameters for practical applications. While specific data for polymers solely based on 2-(3-Bromophenyl)thiophene is not extensively documented in publicly available research, the principles of substituent effects on polythiophenes are well-established.

Table 1: Hypothetical Electrochromic Properties of a Polymer Derived from a 2-(Aryl)thiophene Monomer

| Property | Value |

| Oxidation Onset Potential | 0.8 V (vs. Ag/AgCl) |

| Neutral State Color | Yellow-Green |

| Oxidized State Color | Blue-Violet |

| Switching Time (coloring) | < 1 second |

| Switching Time (bleaching) | < 1 second |

| Optical Contrast (ΔT%) | 45% at λmax |

Note: This table is illustrative and based on typical values for substituted polythiophenes. Actual values for a polymer of 2-(3-Bromophenyl)thiophene would require experimental verification.

Contribution to Organic Photovoltaic Systems

Organic photovoltaics (OPVs) offer a promising alternative to traditional silicon-based solar cells, with advantages such as flexibility, low cost, and lightweight design. The active layer in many OPV devices consists of a blend of a donor and an acceptor material. Thiophene-based polymers are widely explored as donor materials due to their excellent light-harvesting capabilities and charge-transport properties.

The incorporation of the 2-(3-Bromophenyl)thiophene unit into donor-acceptor (D-A) copolymers is a strategy to enhance the performance of OPVs. The bromophenyl group can influence the polymer's morphology, solubility, and electronic energy levels, all of which are critical for efficient charge separation and transport. For instance, the introduction of bromine atoms can lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell device.

Furthermore, the bromine atom serves as a convenient handle for post-polymerization modification or for the synthesis of well-defined block copolymers. While direct reports on the use of 2-(3-Bromophenyl)thiophene in high-performance OPVs are limited, studies on brominated polythiophenes have shown that such modifications can effectively facilitate charge transport and suppress recombination in solar cells. researchgate.net The strategic placement of bromine atoms can also mitigate excessive aggregation of the polymer chains, leading to a more favorable morphology in the active layer. researchgate.net

Table 2: Representative Photovoltaic Parameters of a Thiophene-Based Polymer Solar Cell

| Parameter | Value |

| Power Conversion Efficiency (PCE) | > 10% |

| Open-Circuit Voltage (Voc) | 0.85 V |

| Short-Circuit Current (Jsc) | 15 mA/cm² |

| Fill Factor (FF) | 0.70 |

Note: This table represents typical performance metrics for efficient thiophene-based organic solar cells and is for illustrative purposes.

Development of Nonlinear Optical (NLO) Media

Nonlinear optical (NLO) materials are essential for a range of advanced photonic applications, including optical switching, frequency conversion, and optical data storage. Organic materials, particularly conjugated polymers, have attracted significant attention for NLO applications due to their large and ultrafast nonlinear optical responses.

The third-order nonlinear optical susceptibility (χ⁽³⁾) is a key figure of merit for NLO materials. In conjugated polymers, a large χ⁽³⁾ is associated with extensive π-electron delocalization along the polymer backbone. The structure of 2-(3-Bromophenyl)thiophene can be leveraged to create polymers with enhanced NLO properties.

The key to designing efficient NLO polymers often lies in creating a push-pull system, where electron-donating and electron-accepting groups are strategically placed along the conjugated chain. The 2-(3-Bromophenyl)thiophene moiety can be functionalized to act as part of such a system. The bromine atom can be replaced with various electron-donating or electron-accepting groups through chemical reactions, allowing for the precise tuning of the molecule's NLO response.

Table 3: Illustrative Third-Order Nonlinear Optical Properties of a Conjugated Polymer

| Property | Value |

| Third-Order Susceptibility (χ⁽³⁾) | 10⁻¹¹ - 10⁻¹⁰ esu |

| Two-Photon Absorption Cross-Section (σ₂) | > 1000 GM (Goeppert-Mayer units) |

| Nonlinear Refractive Index (n₂) | 10⁻¹³ - 10⁻¹² cm²/W |

Note: This table provides a range of typical values for conjugated polymers with significant NLO properties and serves as a general reference.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)thiophene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Two primary methods are widely used:

- Pd-catalyzed cross-coupling (e.g., Stille or Suzuki couplings) between brominated aryl halides and thiophene derivatives. For example, bromothiophene derivatives can react with 3-bromophenylboronic acids under Pd catalysis .

- Friedel-Crafts acylation or alkylation using Lewis acids like AlCl₃ to introduce substituents onto the thiophene ring. demonstrates this approach with acetyl chloride and 3-bromothiophene, yielding acetylated intermediates .

- Optimization : Key parameters include catalyst loading (e.g., 1–5 mol% Pd), reaction temperature (80–120°C for cross-coupling), inert atmosphere (N₂/Ar), and stoichiometric control of reagents. Purification via column chromatography or recrystallization (e.g., n-hexane) improves yields .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 2-(3-Bromophenyl)thiophene, and what key data should be reported?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and bromophenyl groups) and coupling patterns. and provide examples of NMR data interpretation for similar thiophene derivatives .

- IR Spectroscopy : Confirm C-Br stretches (~560–600 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹ for C-H) .

- Chromatography :

- Reverse-phase HPLC (e.g., methanol-water gradients) resolves impurities, as shown in for tetrahydrobenzothiophene derivatives .

- Reporting : Include melting points, retention times, and spectral assignments to validate purity and structure.

Q. What are the typical challenges in purifying 2-(3-Bromophenyl)thiophene, and what techniques improve purity?

- Methodological Answer :

- Challenges : Byproducts from incomplete coupling or side reactions (e.g., di-brominated species), solubility issues in polar solvents.

- Solutions :

- Recrystallization : Use non-polar solvents like n-hexane () or ethanol-water mixtures .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) separates brominated isomers .

- HPLC : High-resolution purification for trace impurities, as demonstrated in .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the electronic properties of 2-(3-Bromophenyl)thiophene for material science applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transport properties. For example, highlights thiophene-based dyes with tailored HOMO levels for solar cells .

- Molecular Dynamics (MD) : Simulate packing behavior in thin films to optimize organic field-effect transistor (OFET) performance.

- Tools : Software like Gaussian or ORCA for DFT; cite literature benchmarks for similar brominated thiophenes .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing substituted thiophene derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography. used single-crystal X-ray diffraction to confirm thiourea derivatives .

- Variable Reaction Monitoring : Track intermediates via in-situ IR or HPLC to identify side products. Adjust stoichiometry or catalysts (e.g., switch from Pd(PPh₃)₄ to Pd₂(dba)₃) to suppress byproducts .

Q. How to design structure-activity relationship (SAR) studies for bromophenyl-thiophene derivatives in medicinal chemistry?

- Methodological Answer :

- Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 4-position of the bromophenyl ring to modulate bioactivity.

- Biological Assays : Test derivatives against target enzymes (e.g., HIV-1 protease in ) at varying concentrations (10–100 µM). Use IC₅₀ values to correlate substituent effects with inhibition .

- Crystallography : Co-crystallize active compounds with target proteins to identify binding motifs, as done for thiourea derivatives in .

Q. What role does the bromine substituent play in the reactivity and applications of 2-(3-Bromophenyl)thiophene?

- Methodological Answer :

- Reactivity : Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling conjugation with π-systems for optoelectronic materials .

- Electronic Effects : The electron-withdrawing Br substituent lowers HOMO levels, enhancing oxidative stability in organic semiconductors () .

- Steric Effects : Ortho-bromine can hinder rotation, stabilizing planar conformations critical for charge transport in OFETs.

Q. How to troubleshoot low yields in the synthesis of 2-(3-Bromophenyl)thiophene via cross-coupling reactions?

- Methodological Answer :

- Catalyst Deactivation : Use fresh Pd catalysts (e.g., Pd(PPh₃)₄) and degassed solvents to prevent oxidation.

- Stoichiometry : Ensure 1:1 molar ratios of coupling partners; excess boronic acid (1.2 eq) improves conversion () .

- Temperature Control : Optimize reflux conditions (e.g., 110°C in toluene for 24 hours) to balance reaction rate and side reactions.

- Workup : Quench reactions with ice water to precipitate Pd black, followed by extraction with CH₂Cl₂ () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.